molecular formula C12H16ClNO2 B8257565 (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride

Cat. No.: B8257565
M. Wt: 241.71 g/mol
InChI Key: FTAAPDIIUFMVKX-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of benzoic acid, featuring a piperidine ring attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Piperidin-3-yl)benzoic acid.

    Reaction with Hydrochloric Acid: The benzoic acid derivative is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often include:

    Solvent: Common solvents used include methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted benzoic acid derivatives.

Scientific Research Applications

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-3-yl)benzoic acid: Lacks the hydrochloride component but shares similar structural features.

    4-(Piperidin-3-yl)benzoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.

    3-(Piperidin-3-yl)benzoic acid: A positional isomer with the piperidine ring attached at a different position on the benzene ring.

Uniqueness

(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(3S)-piperidin-3-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAPDIIUFMVKX-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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